4-[5-(3,4-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(3,4-Dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyrazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,4-Dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[5-(3,4-Dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-(3,4-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)butyric acid
- 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol
- 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole
Uniqueness
4-[5-(3,4-Dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of multiple methoxy groups and a pyrazoline ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C23H26N2O7 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-5-(3,5-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H26N2O7/c1-29-16-9-15(10-17(12-16)30-2)18-13-19(25(24-18)22(26)7-8-23(27)28)14-5-6-20(31-3)21(11-14)32-4/h5-6,9-12,19H,7-8,13H2,1-4H3,(H,27,28) |
InChI Key |
IKMVMALXWKCEDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC(=CC(=C3)OC)OC)OC |
Origin of Product |
United States |
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